ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate
Overview
Description
Ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features a unique combination of thiazolo, benzimidazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Ethyl [(3Z)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate can be compared with other similar compounds such as:
Thiazolo[3,2-a]pyrimidines: These compounds also exhibit significant biological activities, including anticancer and antibacterial properties.
Indole derivatives: Known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3Z)-2-oxo-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)indol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-2-28-16(25)11-23-14-9-5-3-7-12(14)17(19(23)26)18-20(27)24-15-10-6-4-8-13(15)22-21(24)29-18/h3-10H,2,11H2,1H3/b18-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPNQTTXJMCHCB-ZCXUNETKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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